3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
3-Methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate in the presence of a condensing agent like triethylamine. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the triazole ring or the benzamide moiety.
Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful for further research and development.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and benzamide moiety make it a versatile intermediate for various organic reactions.
Biology
Biologically, 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound's derivatives can be explored for their therapeutic potential. Studies have indicated that triazole derivatives can modulate various biological pathways, making them useful in treating diseases such as cancer and infections.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, while the benzamide moiety can interact with biological macromolecules. These interactions can modulate various cellular pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-methoxy-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide include:
4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
3-methoxy-N-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
N-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its biological activity and chemical properties.
Properties
IUPAC Name |
3-methoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-9-5-6-12(10-14)16(22)18-11-15-19-20-17(24)21(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZJDFPCCKZJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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